2-{[2-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfonyl}-N-(3,4-dimethylphenyl)acetamide
Description
This compound is a sulfonyl-substituted imidazole derivative with a complex aromatic substitution pattern. Its structure features a central 1H-imidazole ring substituted at positions 2 and 5 with 4-chlorophenyl and 4-methylphenyl groups, respectively. A sulfonyl (-SO₂-) bridge connects the imidazole core to an acetamide moiety, which is further substituted with a 3,4-dimethylphenyl group.
Properties
IUPAC Name |
2-[[2-(4-chlorophenyl)-4-(4-methylphenyl)-1H-imidazol-5-yl]sulfonyl]-N-(3,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O3S/c1-16-4-7-19(8-5-16)24-26(30-25(29-24)20-9-11-21(27)12-10-20)34(32,33)15-23(31)28-22-13-6-17(2)18(3)14-22/h4-14H,15H2,1-3H3,(H,28,31)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNPKWGDGHYRRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(NC(=N2)C3=CC=C(C=C3)Cl)S(=O)(=O)CC(=O)NC4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that compounds with similar structures, such as indole derivatives, bind with high affinity to multiple receptors. These receptors play crucial roles in various biological processes, making them valuable targets for drug development.
Mode of Action
The specific mode of action of this compound is currently unknown due to the lack of direct research on this specific compound. Similar compounds have been shown to interact with their targets in a way that modulates the target’s function. This can result in a variety of changes, depending on the specific target and the nature of the interaction.
Biochemical Pathways
Similar compounds have been shown to influence a variety of pathways, leading to diverse biological activities. These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Pharmacokinetics
These properties are crucial for determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
Similar compounds have been shown to have a wide range of effects, depending on their specific targets and the nature of their interactions.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. .
Biological Activity
2-{[2-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfonyl}-N-(3,4-dimethylphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition, and overall pharmacological significance.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with a molecular formula of and a molecular weight of approximately 469.99 g/mol. The structure features an imidazole ring, a sulfonamide moiety, and various aromatic substituents that contribute to its biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of sulfonamide derivatives, including those similar to the target compound. For instance, compounds with sulfonamide groups have shown significant activity against various bacterial strains such as Staphylococcus aureus and Salmonella typhi. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 0.39 to 10 μg/mL, indicating potent antibacterial properties .
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| Compound A | S. aureus | 0.78 |
| Compound B | B. subtilis | 10 |
| Target Compound | S. typhi | TBD |
The specific MIC for this compound has not been explicitly reported in current literature; however, its structural similarities suggest it may exhibit comparable antibacterial effects.
Enzyme Inhibition
The compound's sulfonamide group is known for its ability to inhibit various enzymes. Notably, studies have shown that related sulfonamide compounds act as effective inhibitors of acetylcholinesterase (AChE) and urease:
- Acetylcholinesterase Inhibition : Compounds similar to the target compound have demonstrated strong AChE inhibitory activity with IC50 values ranging from 1.13 to 6.28 µM .
- Urease Inhibition : The target compound's structural features suggest potential urease inhibitory activity, which is crucial for treating conditions like urinary tract infections.
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 1.13 - 6.28 |
| Urease | TBD |
Structure-Activity Relationship (SAR)
Understanding the SAR of the compound is essential for predicting its biological activity. The presence of electron-withdrawing groups such as chlorine and the arrangement of methyl groups on the aromatic rings significantly enhance antibacterial properties. The introduction of these substituents increases lipophilicity and alters the electronic distribution within the molecule, thereby affecting its interaction with bacterial enzymes and receptors.
Case Studies
- Antibacterial Efficacy : A study conducted by Kamble et al. investigated a series of sulfonamide derivatives and found that compounds with similar imidazole structures exhibited potent activity against multidrug-resistant strains of S. aureus, reinforcing the potential efficacy of the target compound in treating resistant infections .
- Enzyme Inhibition Studies : Research on piperidine derivatives indicated that modifications in the sulfonamide moiety could lead to enhanced enzyme inhibition capabilities, suggesting that further structural optimization of this compound could yield even more potent inhibitors against AChE and urease .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Structural Differences
The compound’s uniqueness lies in its combination of sulfonyl and dimethylphenyl groups. Below is a comparative analysis with structurally related compounds:
Table 1: Structural Comparison of Imidazole Derivatives
Key Observations :
- Functional Group Impact : The sulfonyl group (-SO₂-) in the target compound enhances polarity and hydrogen-bonding capacity compared to the thioether (-S-) group in or the sulfoxide (-SO-) in . This may improve solubility or target binding affinity.
- Acetamide Substituent : The 3,4-dimethylphenyl group provides steric bulk and lipophilicity compared to the pyridyl group in , which may influence membrane permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
